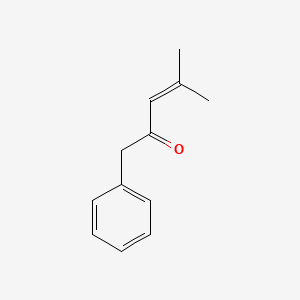

4-Methyl-1-phenylpent-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61799-54-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

InChI Key |

LLBPUPONILHKTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CC1=CC=CC=C1)C |

Origin of Product |

United States |

Structural Attributes and Reactivity Principles of Alpha,beta Unsaturated Ketones

Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement—specifically the connection of a carbonyl group to a C=C double bond—results in a delocalized pi-electron system that spans the oxygen, the carbonyl carbon, and the alpha and beta carbons. fiveable.mewikipedia.org This conjugation is the source of their unique chemical properties and heightened reactivity compared to non-conjugated ketones or alkenes. fiveable.meuomosul.edu.iq

The delocalization of electrons can be represented by resonance structures, which show that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge. pressbooks.pub This creates two electrophilic centers within the molecule. tutorsglobe.com Consequently, α,β-unsaturated ketones can undergo nucleophilic attack at either of these sites.

1,2-Addition: Strong, highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more electrophilic carbonyl carbon. This is known as a direct or 1,2-addition, resulting in the formation of an alcohol after protonation. pressbooks.pub

1,4-Addition (Conjugate Addition): Weaker or "softer" nucleophiles, including amines, cyanides, and organocuprates, preferentially attack the β-carbon. pressbooks.pub This pathway, known as conjugate or 1,4-addition, initially forms an enolate intermediate, which then tautomerizes to the more stable keto form. pressbooks.pubtutorsglobe.com

The presence of electron-withdrawing groups, like the carbonyl group, deactivates the conjugated C=C double bond towards electrophilic addition but activates it for nucleophilic attack, a reaction uncommon for simple alkenes. uomosul.edu.iqtutorsglobe.com This dual reactivity makes α,β-unsaturated ketones exceptionally versatile building blocks in organic synthesis. fiveable.me

| Nucleophile Type | Predominant Reaction Pathway | Initial Product |

| Strong Nucleophiles (e.g., Grignard Reagents) | 1,2-Addition (Direct Addition) | Alkoxide |

| Weaker Nucleophiles (e.g., Amines, Organocuprates) | 1,4-Addition (Conjugate Addition) | Enolate |

A table illustrating the typical reaction pathways for different classes of nucleophiles with α,β-unsaturated ketones.

Overview of Advanced Research Domains Pertaining to Conjugated Enone Systems

Classical Organic Synthesis Approaches to Enones

Traditional methods for the synthesis of enones have long been established and continue to be widely employed due to their reliability and broad applicability. These approaches often involve condensation reactions that form the key carbon-carbon double bond of the enone system.

Aldol Condensation Strategies for Alpha,Beta-Unsaturated Ketones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely used to prepare α,β-unsaturated ketones. libretexts.orgpsiberg.com This reaction involves the base- or acid-catalyzed reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield the conjugated enone. libretexts.orgyoutube.comgoogle.com

A well-known variation of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.orgscispace.com This method is particularly useful for the synthesis of chalcones and related α,β-unsaturated ketones. scispace.comresearchgate.netaip.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous-alcoholic solvent mixture. researchgate.netrsc.org The reaction can be performed at elevated temperatures for several hours or at room temperature for a longer duration. researchgate.net

The general mechanism for the base-catalyzed aldol condensation begins with the deprotonation of the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to give the β-hydroxy ketone (aldol adduct). Subsequent dehydration, often promoted by heat, leads to the formation of the α,β-unsaturated ketone. youtube.com

Table 1: Comparison of Aldol Condensation Conditions

| Catalyst | Solvent | Temperature | Reaction Time | Typical Substrates |

| NaOH/KOH | Ethanol (B145695)/Water | 50-100°C or Room Temp | Several hours to a week | Acetophenones, Benzaldehydes |

| LDA | Anhydrous | -78°C to Room Temp | Varies | Ketones, Aldehydes |

| Acid (e.g., H2SO4) | Varies | Varies | Varies | Ketones, Aldehydes |

Friedel-Crafts Reactions Utilizing Baylis-Hillman Adducts

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds involving an aromatic ring. nih.govrsc.org While traditionally used for alkylation and acylation, variations of this reaction can be employed in the synthesis of enone structures. One such approach involves the use of Baylis-Hillman adducts. The Baylis-Hillman reaction itself is a coupling reaction between an activated alkene and an aldehyde, catalyzed by a tertiary amine or phosphine (B1218219). organic-chemistry.org

The adducts resulting from the Baylis-Hillman reaction, which are functionalized allylic alcohols, can undergo a Friedel-Crafts-type reaction with aromatic compounds. researchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphorus pentoxide, and leads to the formation of 2-benzyl-substituted olefins. researchgate.net Although not a direct synthesis of the enone carbonyl group itself, this method provides a pathway to precursors that can be further transformed into the desired enone. For instance, the resulting substituted alkene could potentially be oxidized to the corresponding enone. The Friedel-Crafts reaction can also be performed with enones themselves in the presence of a Lewis acid, leading to the alkylation of an aromatic ring. nih.govrsc.org

Cyclocondensation Protocols in Enone Synthesis

Cyclocondensation reactions offer a powerful strategy for the synthesis of cyclic enones. organic-chemistry.orgbeilstein-journals.org One of the most prominent examples is the Paal-Knorr synthesis, which is a method for synthesizing substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com While the primary products are heterocycles, the underlying principles of intramolecular condensation are relevant to the formation of cyclic enones. alfa-chemistry.comrsc.org

The Paal-Knorr furan (B31954) synthesis is typically catalyzed by an acid, which protonates one of the carbonyl groups. wikipedia.orgorganic-chemistry.org The enol form of the other carbonyl then attacks the protonated carbonyl, leading to a cyclized hemiacetal intermediate. wikipedia.org Subsequent dehydration yields the furan ring. wikipedia.org The conditions for this reaction can vary, utilizing protic acids like sulfuric or hydrochloric acid, or Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.org

While the Paal-Knorr reaction itself leads to furans, similar intramolecular aldol-type condensations of appropriate diketone precursors can lead to the formation of cyclic enones. For example, a 1,5-diketone can undergo an intramolecular aldol condensation to form a six-membered cyclic enone.

Sonogashira Coupling and Subsequent Hydrohalogenation for Halovinyl Ketones

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It has been successfully used to synthesize alkynyl ketones by coupling acyl chlorides with terminal alkynes. mdpi.com

The resulting alkynyl ketones can then be converted to halovinyl ketones through a hydrohalogenation reaction. The addition of a hydrogen halide (HX) across the triple bond of the alkynyl ketone follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.comorganicchemistrytutor.com This process typically involves the formation of a vinyl carbocation intermediate, which is then attacked by the halide ion. masterorganicchemistry.com The addition of a second equivalent of HX can lead to a geminal dihalide. masterorganicchemistry.commasterorganicchemistry.com This two-step sequence provides a versatile route to β-halovinyl ketones, which are valuable synthetic intermediates.

Table 2: Sonogashira Coupling Reaction Components

| Component | Function | Examples |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates the reaction | CuI |

| Base | Neutralizes the HX byproduct | Triethylamine, Diethylamine |

| Substrates | Reactants | Acyl chlorides, Terminal alkynes |

Advanced Catalytic Syntheses of 4-Methyl-1-phenylpent-3-en-2-one Scaffolds

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. These methods are particularly valuable for the synthesis of complex molecules like this compound and its analogues.

Organocatalytic Approaches for Diastereoselective C=C Bond Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of enone synthesis, organocatalysts can be used to control the diastereoselectivity of carbon-carbon bond formation. nih.gov For example, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been shown to be effective in promoting conjugate addition reactions of various nucleophiles to enones with high yields and enantioselectivities. acs.orgnih.gov

These bifunctional catalysts can activate both the nucleophile and the electrophile (the enone) through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction. acs.org Another approach involves the use of imidazolidinone catalysts for the enantioselective transfer hydrogenation of cyclic enones, generating β-stereogenic cyclic ketones. acs.orgnih.gov These methods highlight the potential of organocatalysis to construct stereochemically defined enone scaffolds. Furthermore, diastereoselective intramolecular Michael additions have been utilized to create highly substituted cyclohexanones from curcumin (B1669340) and arylidenemalonates. beilstein-journals.org

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of enones and their derivatives is extensive. Catalysts based on copper and palladium are particularly notable for their ability to facilitate a range of transformations, including thioketalization, asymmetric hydrogenation, and hydrosilylation.

Copper-Catalyzed Thioketalization of Enones

Copper-catalyzed reactions are instrumental in the formation of thioketals from enones. rsc.orgnih.gov Thioketals are valuable synthetic intermediates, often used as protecting groups for carbonyls or as precursors for other functional groups.

A recently developed method utilizes copper(II) triflate (Cu(OTf)₂) as a catalyst for the thioketalization of β-trifluoromethyl (CF₃) substituted enones with various thiols. rsc.orgnih.gov This process has been shown to produce a diverse array of thioketals in moderate to excellent yields. rsc.orgnih.gov A proposed mechanism suggests that the reaction initiates with the coordination of the copper catalyst to the enone. This is followed by a nucleophilic attack of the thiol on the carbonyl carbon, facilitated by an additive such as trimethylsilyl (B98337) chloride (TMSCl). A subsequent substitution step, where a second thiol molecule displaces a trimethylsilyl ether group, yields the final thioketal product. nih.gov This method is significant as it avoids the formation of disulfide byproducts. nih.gov

Table 1: Examples of Copper-Catalyzed Thioketalization of Enones

| Enone Substrate | Thiol | Product | Yield (%) |

|---|

This table is illustrative and based on findings for related CF₃-substituted enones, demonstrating the general applicability of the method. nih.gov

Palladium-Catalyzed Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Systems

Palladium-catalyzed asymmetric hydrogenation is a powerful technique for the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated systems, such as enones, to produce chiral ketones. thieme-connect.com This transformation is of great interest in the synthesis of optically active compounds. thieme-connect.com

Homogeneous palladium catalysts, often complexes of palladium(II) trifluoroacetate (B77799) with chiral phosphine ligands like (S)-7,7'-bis[di(4-methoxyphenyl]phosphino)-1,1'-spirobiindane, have proven effective for this purpose. thieme-connect.com These reactions can be carried out under mild conditions, including ambient hydrogen pressure and room temperature, and can achieve high enantioselectivity. thieme-connect.com The mechanism of palladium-catalyzed asymmetric hydrogenation is complex and can be influenced by factors such as the choice of solvent and the presence of additives. acs.org In some cases, the reaction is believed to proceed through an outer-sphere and ionic hydrogenation pathway. acs.org The activation of hydrogen gas can be a heterolytic process, and the use of polar solvents can stabilize ionic intermediates. acs.org

Table 2: Key Features of Palladium-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Key Features | Enantiomeric Excess (ee) |

|---|---|---|

| Pd(OCOCF₃)₂ / (S)-An-SDP | Effective for linear β,β-disubstituted unsaturated ketones | Up to 89% |

This table summarizes findings from studies on various α,β-unsaturated ketones and simple ketones, highlighting the potential of these catalytic systems. thieme-connect.com

Copper(I)-Catalyzed Hydrosilylation in Precursor Synthesis

Copper(I)-catalyzed hydrosilylation is a valuable method for the reduction of ketones to silyl (B83357) ethers, which can serve as precursors in the synthesis of more complex molecules. nih.gov This reaction is particularly useful for hindered and functionalized ketones. nih.gov The combination of inexpensive copper(I) chloride (CuCl) and an N-heterocyclic carbene (NHC) ligand creates a highly efficient catalyst for this transformation. nih.gov The resulting silyl ethers can be readily converted to the corresponding alcohols. This methodology has been applied to the synthesis of highly substituted allenes through the copper-catalyzed hydrosilylation of 2-alken-4-ynoates. acs.org

Superacid-Mediated Functionalization and Cyclization Reactions

Superacids provide a highly acidic environment that can facilitate unique functionalization and cyclization reactions. ibs.re.krnih.gov In the context of related chemical systems, superacid-mediated reactions have been used to transform hydroxyl groups into other functional groups through nucleophilic substitution. ibs.re.krnih.gov This approach relies on the generation of a highly reactive, superelectrophilic carbocation intermediate. ibs.re.krnih.gov While direct application to this compound is not explicitly detailed in the provided context, the principle of using superacids to promote reactions at specific sites within a molecule is a relevant synthetic strategy. For instance, metal-free radical cascade cyclization of enynones has been developed to synthesize functionalized 1-indanones, demonstrating the utility of cyclization strategies for related unsaturated systems. rsc.org

Biocatalytic Reduction of Enone Systems

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Ene-reductases (ERs), a class of enzymes from the "Old Yellow Enzyme" family, are particularly effective in the asymmetric reduction of the carbon-carbon double bond in activated alkenes, such as α,β-unsaturated ketones. nih.govacsgcipr.org

These enzymes catalyze the anti-addition of a hydride from a flavin mononucleotide (FMN) cofactor, followed by protonation, to yield a chiral saturated ketone. acsgcipr.org The FMN cofactor is regenerated by a nicotinamide (B372718) cofactor like NADPH, which is in turn recycled by a sacrificial system, often involving a dehydrogenase and a simple alcohol. acsgcipr.org Ene-reductases have been successfully used for the reduction of a variety of substrates, including those with aldehyde, ketone, or nitro activating groups. nih.gov

Table 3: Characteristics of Ene-Reductase Catalyzed Reductions

| Enzyme Family | Reaction Type | Selectivity | Cofactor |

|---|---|---|---|

| Ene-Reductases (ERs) | Asymmetric reduction of C=C bonds in enones | High stereoselectivity | FMN/NAD(P)H |

This table provides a general overview of the capabilities of different ene-reductase families. nih.gov

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for accessing specific enantiomers or diastereomers, which can have distinct biological activities. The methods discussed previously, particularly palladium-catalyzed asymmetric hydrogenation and biocatalytic reduction, are key strategies for achieving high stereoselectivity.

Palladium-catalyzed asymmetric hydrogenation, with the appropriate chiral ligand, can selectively reduce the C=C double bond to create a chiral center at the α- or β-position with high enantiomeric excess. thieme-connect.com Similarly, ene-reductases offer a powerful biocatalytic approach to the stereospecific reduction of the enone system, often with excellent enantioselectivity. tudelft.nl The choice between these methods may depend on the specific substrate, desired stereoisomer, and process considerations.

Control of Diastereoselectivity in Multi-Component Reactions

While this compound itself does not possess multiple chiral centers, the synthesis of its structural analogues, particularly amino ketone derivatives, often involves the creation of one or more stereocenters where relative stereochemistry must be precisely controlled. Multi-component reactions and stereoselective additions are powerful tools for achieving this.

A prominent strategy for controlling diastereoselectivity involves the use of chiral N-tert-butanesulfinyl imines. These chiral imines serve as effective electrophiles in addition reactions. For instance, the diastereoselective addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been shown to produce N-tert-butanesulfinyl δ-amino ketone derivatives with good yields and diastereoselectivity. nih.gov The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the preferential formation of one diastereomer. This approach was successfully applied to synthesize δ- and ε-amino ketones, which are valuable intermediates for preparing substituted piperidines and azepanes. nih.gov

Another established method involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This reaction can produce a β-amino ester with high diastereoselectivity (dr >94%). nih.gov The resulting ester can then be further transformed into a variety of derivatives, including β'-amino-α,β-enones, which are important structural motifs. nih.gov

Table 1: Diastereoselective Synthesis of N-tert-Butanesulfinyl δ-Amino Ketone Derivatives

| Aldimine Substrate | Organolithium Reagent Source | Product | Combined Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| (R)-N-Benzylidene-2-methylpropane-2-sulfinamide | 4-Chloro-2-methoxybut-1-ene | N-tert-Butanesulfinyl δ-amino ketone | 75 | 89:11 | nih.gov |

| (R)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | 4-Chloro-2-methoxybut-1-ene | N-tert-Butanesulfinyl δ-amino ketone | 72 | 90:10 | nih.gov |

| (R)-N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | 4-Chloro-2-methoxybut-1-ene | N-tert-Butanesulfinyl δ-amino ketone | 65 | 85:15 | nih.gov |

Strategies for Asymmetric Hydrogenation of C=C Bonds

The asymmetric hydrogenation of the C=C bond in enones and their derivatives is a direct and atom-economical method for creating chiral centers. However, the hydrogenation of tetrasubstituted olefins, such as the double bond in this compound, presents a significant challenge in asymmetric catalysis due to steric hindrance around the double bond. nih.govcapes.gov.brnih.gov

Significant progress has been made using advanced catalyst systems. Iridium complexes featuring P,Oxazoline (P,N) ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of minimally functionalized di-, tri-, and tetrasubstituted olefins. acs.org These catalysts demonstrate high tolerance for various substitution patterns and have been used to hydrogenate cyclic β-enamides and acyclic tetrasubstituted olefins with excellent enantioselectivity, achieving enantiomeric excess (ee) values up to 99%. acs.org The modular nature of the ligands allows for fine-tuning to achieve optimal results for specific substrates. acs.org

Rhodium-based catalysts have also proven effective. For example, the Rh-catalyzed enantioselective and diastereoselective hydrogenation of α,β-disubstituted unsaturated lactams provides access to chiral lactams with two adjacent stereocenters. nih.gov These products can be transformed into valuable trans-3,4-disubstituted piperidines, which are common structures in medicinal agents. nih.gov Furthermore, research into more earth-abundant metals has shown that cobalt-based catalysts, in conjunction with chiral bidentate phosphine ligands, can effectively catalyze the asymmetric hydrogenation of enamides, with the choice of solvent playing a crucial role in achieving high yields and enantiopurity. acs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Olefins

| Substrate Type | Catalyst System | H₂ Pressure (bar) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acyclic Tetrasubstituted Olefin | [Ir(cod)(L6a)]BArF | 50 | 97 | acs.org |

| Acyclic Tetrasubstituted Olefin | [Ir(cod)(L6c)]BArF | 1 | 98 | acs.org |

| Cyclic β-Enamide | [Ir(cod)(L1)]BArF | 50 | 99 | acs.org |

| Cyclic β-Enamide | [Ir(cod)(L4)]BArF | 50 | 98 | acs.org |

Management of Cis/Trans Isomerization in Enone Syntheses

Controlling the geometry of the C=C double bond (cis/trans or E/Z isomerism) is a critical aspect of enone synthesis. The specific geometry of the double bond can influence the molecule's reactivity and biological activity. Several synthetic methods offer precise control over this feature.

A sophisticated strategy for controlling alkene geometry involves a copper-catalyzed enantiodivergent synthesis of acyclic (E)- or (Z)-β,γ-unsaturated ketones from 1,3-butadienyl silanes and acyl fluorides. nih.gov In this system, the choice of the silyl group on the butadiene starting material dictates the geometry of the product. By using the same chiral phosphine ligand, (R,R)-Ph-BPE, it is possible to synthesize either the (E)- or (Z)-isomer with high stereoselectivity and enantioselectivity, demonstrating remarkable control over the reaction outcome. nih.gov The stereochemical fate is determined by distinct α-silyl-allylic copper intermediates. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is another widely used and reliable method for constructing α,β-unsaturated ketones, typically with a strong preference for the thermodynamically more stable E-isomer. nih.gov This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone and offers mild conditions and broad substrate scope.

It is also important to consider potential isomerization of the product. For β,γ-unsaturated ketones, the allylic proton can be acidic, creating the possibility of isomerization to the more stable conjugated α,β-unsaturated isomer, which would abolish the stereocenter at the α-position. nih.gov Careful selection of reaction conditions and purification methods is necessary to prevent such unwanted side reactions.

Table 3: Silane-Controlled Stereodivergent Synthesis of β,γ-Unsaturated Ketones

| Acyl Fluoride | Butadienyl Silane | Product Isomer | Yield (%) | ee (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|---|

| Benzoyl fluoride | (E)-1-(Triisopropylsilyl)buta-1,3-diene | Z-isomer | 85 | 99 | >20:1 | nih.gov |

| Benzoyl fluoride | (E)-1-(Dimethylphenylsilyl)buta-1,3-diene | E-isomer | 82 | 91 | 1:18 | nih.gov |

| 2-Naphthoyl fluoride | (E)-1-(Triisopropylsilyl)buta-1,3-diene | Z-isomer | 86 | 99 | >20:1 | nih.gov |

| 2-Naphthoyl fluoride | (E)-1-(Dimethylphenylsilyl)buta-1,3-diene | E-isomer | 84 | 92 | 1:16 | nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Characteristics of 4 Methyl 1 Phenylpent 3 En 2 One

Mechanistic Pathways of Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. 4-Methyl-1-phenylpent-3-en-2-one, with its electrophilic and nucleophilic centers, readily participates in such reactions.

Detailed Analysis of Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comresearchgate.net In the case of this compound, the β-carbon of the enone system is the electrophilic site susceptible to attack by a wide range of Michael donors.

The general mechanism proceeds in three key steps:

Deprotonation: A base abstracts a proton from the Michael donor to form a resonance-stabilized enolate or other nucleophile. masterorganicchemistry.com

Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by a proton source, typically the conjugate acid of the base used or the solvent, to yield the final 1,5-dicarbonyl compound or a related adduct. masterorganicchemistry.com

The reactivity and success of the Michael addition depend on the nature of the nucleophile. "Soft" nucleophiles, such as enamines, thiolates, and Gilman reagents (dialkylcuprates), generally favor the 1,4-conjugate addition pathway. masterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard reagents and organolithium compounds tend to undergo 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com

| Michael Donor (Nucleophile) | Product Structure |

| Diethyl Malonate | Diethyl 2-(3-methyl-2-oxo-4-phenylbutyl)malonate |

| Nitromethane | 5-Methyl-1-nitro-4-phenylhexan-3-one |

| Thiophenol | 4-Methyl-1-phenyl-3-(phenylthio)pentan-2-one |

Mechanistic Studies of Aldol (B89426) Condensation Processes

Aldol condensation is another pivotal carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, often followed by dehydration to give a conjugated enone. magritek.comazom.com this compound can act as the carbonyl acceptor in crossed aldol condensations or, in principle, as the enolate precursor, although the steric hindrance around the α-carbon might influence its reactivity.

In a typical base-catalyzed crossed aldol condensation with an aldehyde, the mechanism involves:

Enolate Formation: A base removes an α-hydrogen from a ketone or aldehyde to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol addition product).

Dehydration: Under heating or acidic/basic conditions, a molecule of water is eliminated to form a new α,β-unsaturated ketone.

Acid-catalyzed aldol condensations proceed via an enol intermediate.

| Aldehyde Partner | Base/Acid Catalyst | Product Structure (after dehydration) |

| Benzaldehyde (B42025) | NaOH, Ethanol (B145695)/Water | 1,5-Diphenyl-4-methyl-1,4-pentadien-3-one |

| 4-Methoxybenzaldehyde | KOH, Ethanol/Water | 1-(4-Methoxyphenyl)-5-phenyl-4-methyl-1,4-pentadien-3-one |

Nucleophilic Addition Dynamics to Enone Systems

The conjugated system in this compound allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of Lewis acids.

Kinetic vs. Thermodynamic Control: 1,2-addition is generally faster and thus kinetically favored, especially with strong, "hard" nucleophiles at low temperatures. In contrast, 1,4-addition often leads to a more stable, thermodynamically favored product and is more common with "soft" nucleophiles under conditions that allow for equilibrium. masterorganicchemistry.com

Intramolecular Cyclization Mechanisms (e.g., Carbonyl-Ene, Radical Cyclization)

While specific examples for this compound are not extensively documented, analogous structures can undergo intramolecular cyclization reactions.

Carbonyl-Ene Reaction: If the molecule possesses a suitably positioned alkene, an intramolecular carbonyl-ene reaction can occur, typically catalyzed by a Lewis acid. This reaction involves the attack of the alkene (the 'ene') onto the activated carbonyl group (the 'enophile'), forming a new carbon-carbon bond and a hydroxyl group, leading to a cyclic alcohol.

Radical Cyclization: Under radical-generating conditions, a radical can be formed elsewhere in the molecule which can then add to the double bond of the enone system in an intramolecular fashion. This process is a powerful method for constructing cyclic and polycyclic systems.

Regioselectivity Determinants in Enone Transformations

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the reactions of this compound.

In Michael Additions: The regioselectivity is primarily dictated by the electronic nature of the enone system, where the β-carbon is rendered electrophilic through conjugation with the carbonyl group.

In Aldol Condensations: When this compound acts as the enolate component, the regioselectivity of deprotonation would determine which α-carbon participates in the reaction. The methylene (B1212753) (CH2) protons are generally more acidic than the methyl (CH3) protons of the isopropyl group.

Steric Effects: The methyl groups on the double bond and the phenyl group at the other end of the molecule can exert steric hindrance, potentially influencing the approach of bulky nucleophiles or reagents and thus affecting the regioselectivity of the reaction.

Catalytic Reaction Mechanism Investigations

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound.

Investigations into catalytic reactions often focus on:

Lewis Acid Catalysis: Lewis acids can activate the enone system by coordinating to the carbonyl oxygen, making the carbonyl carbon and the β-carbon more electrophilic. This can enhance the rate of nucleophilic additions and influence the regioselectivity.

Organocatalysis: Chiral organocatalysts, such as secondary amines (in the form of enamines) or thioureas, can be employed to achieve enantioselective conjugate additions to the enone system. These catalysts operate by forming transient, chiral intermediates that direct the stereochemical outcome of the reaction.

Transition Metal Catalysis: Transition metals can catalyze a variety of transformations, including hydrogenation and cross-coupling reactions. For instance, catalytic hydrogenation can selectively reduce the carbon-carbon double bond or the carbonyl group, depending on the catalyst and reaction conditions employed.

| Catalyst Type | Example Reaction | Mechanistic Role of Catalyst |

| Lewis Acid (e.g., TiCl4) | Michael Addition | Activation of the carbonyl group, enhancing electrophilicity. |

| Organocatalyst (e.g., Proline) | Asymmetric Michael Addition | Formation of a chiral enamine or iminium ion intermediate. |

| Transition Metal (e.g., Pd/C) | Catalytic Hydrogenation | Activation of H2 and coordination to the π-system. |

Iodine-Catalyzed Isomerization Mechanisms of Phenylpentenones

Iodine has been established as an effective catalyst for the isomerization of alkenes, including the phenylpentenone framework. The mechanism for iodine-catalyzed isomerization is understood to proceed through a radical pathway. The process is often initiated by the photodissociation of molecular iodine (I₂) into two iodine radicals (I•). osti.gov

One of these highly reactive iodine radicals then adds to one of the sp²-hybridized carbons of the carbon-carbon double bond in the phenylpentenone. This addition temporarily breaks the π-bond and allows for free rotation around the remaining σ-bond. Subsequent elimination of the iodine radical regenerates the double bond, but potentially in a different isomeric form (e.g., E/Z isomerization). The driving force for the reaction is typically the formation of the more thermodynamically stable isomer.

The key steps are:

Initiation: I₂ + hν → 2 I•

Addition: R-CH=CH-R' + I• → R-CHI-C•H-R'

Rotation: Free rotation occurs around the C-C single bond.

Elimination: R-C•H-CHI-R' → R-CH=CH-R' (isomerized) + I•

This catalytic cycle continues until a thermodynamic equilibrium of the isomers is reached. The efficiency of the isomerization can be influenced by factors such as light intensity and temperature. osti.gov While specific studies on this compound are not prevalent, the general mechanism for iodine-catalyzed isomerization of similar α,β-unsaturated systems provides a robust model. osti.govnih.gov

Mechanistic Insights into Organocatalytic Processes

Organocatalysis provides a metal-free avenue to activate α,β-unsaturated ketones like this compound. The mechanisms are diverse, primarily relying on the formation of key reactive intermediates through the interaction of the substrate with a chiral organic molecule.

Iminium Ion Activation: Chiral secondary amines react with the enone to form a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, making it more susceptible to nucleophilic attack at the β-position. This is a common strategy in asymmetric Michael additions. rsc.orgmdpi.com

Enamine Activation: Chiral primary amines can react with ketones to form enamines. mdpi.com In the context of reactions where the enone itself becomes a nucleophile, a chiral base might deprotonate the γ-position to form a dienolate, which can then react with electrophiles.

Hydrogen Bonding Catalysis: Catalysts such as thioureas or chiral phosphoric acids can activate the enone by forming hydrogen bonds with the carbonyl oxygen. nih.gov This enhances the electrophilicity of the β-carbon, facilitating conjugate additions. In some cases, the catalyst can act in a bifunctional manner, activating both the enone and the nucleophile simultaneously. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can add to the β-position of the enone, leading to the formation of a Breslow intermediate. This can invert the polarity of the substrate (umpolung), allowing the original β-carbon to act as a nucleophile. nih.gov

For instance, in a Michael addition, a chiral amine catalyst would first form an enamine with the nucleophilic ketone, which then attacks the this compound substrate. mdpi.commdpi.com The reaction mechanism often proceeds through a highly organized, cyclic transition state that dictates the stereochemical outcome. mdpi.com

Elucidation of Transition Metal Catalysis Mechanisms

Transition metals offer a broad spectrum of catalytic activities for reactions involving enones, proceeding through mechanisms distinct from organocatalysis. rsc.org

Conjugate Addition: Copper-catalyzed conjugate additions (Michael additions) are classic transformations. The mechanism often involves the formation of an organocopper reagent which then adds to the β-position of the enone. Transmetalation steps are common if starting from other organometallic reagents. acs.org Iron has also been used to catalyze the coupling of alkenes to enones via the generation of catalytic allyliron intermediates that undergo 1,4-addition. nih.gov

Isomerization: Ruthenium and rhodium complexes are known to catalyze the isomerization of alkenes. rsc.org The mechanism typically involves the formation of a metal-hydride species which undergoes migratory insertion into the double bond, followed by β-hydride elimination to release the isomerized product. This can be used to move a double bond into conjugation with the carbonyl group. rsc.org

Cycloadditions: Gold and other transition metals can catalyze cycloaddition reactions. youtube.com For example, a gold catalyst can coordinate to the alkyne moiety of an enyne, making it susceptible to nucleophilic attack and initiating a cascade to form complex cyclic products. The mechanism involves stabilization of cationic intermediates by the metal. youtube.com

Dehydrogenation: Palladium and iron catalysts can facilitate the α,β-dehydrogenation of saturated ketones to form enones. organic-chemistry.org These oxidative processes often require a stoichiometric oxidant.

The specific pathway is highly dependent on the metal, its ligand sphere, and the reaction conditions. For this compound, a palladium catalyst could be used for cross-coupling reactions at the β-position, while a rhodium catalyst might be employed for asymmetric hydrogenation of the double bond.

Superacid Activation and Intermediate Characterization (e.g., O-Protonation)

In superacidic media (e.g., HSO₃F-SbF₅), the carbonyl oxygen of this compound undergoes protonation. This O-protonation is highly favorable as the resulting positive charge is delocalized across the oxygen, α-carbon, and γ-carbon atoms, forming a stable hydroxy-substituted carbocation. nih.gov

R-CO-R' + H⁺ ⇌ R-C(OH)⁺-R'

The formation of these long-lived electrophilic intermediates can be directly observed and characterized at low temperatures using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov The 13C NMR spectra, for instance, would show a significant downfield shift for the carbonyl carbon and other carbons bearing the positive charge, confirming the structure of the protonated species. This activation dramatically increases the electrophilicity of the enone system, enabling reactions with even very weak nucleophiles.

Reaction Dynamics in Superbasic Media

In contrast to superacidic conditions, superbasic media (e.g., LDA in HMPA) promote the deprotonation of the enone. For this compound, deprotonation can occur at the α-carbon or the γ-carbon. Deprotonation at the γ-carbon is often favored, leading to the formation of a highly reactive dienolate anion.

This dienolate is a potent nucleophile with two reactive sites (the α- and γ-carbons). The regioselectivity of its subsequent reaction with an electrophile is influenced by factors such as the solvent, temperature, and the nature of the counter-ion and the electrophile (Hard and Soft Acids and Bases principle). This provides a powerful method for forming new carbon-carbon bonds at either the α- or γ-position. The formation of enolates is a key step in reactions like the base-catalyzed aldol condensation and subsequent eliminations to form enones. libretexts.orglibretexts.org

Determination of Kinetic and Thermodynamic Parameters for Enone Reactions

The outcome of many reactions involving this compound, particularly isomerizations, is governed by kinetic and thermodynamic parameters. Thermodynamic control leads to the most stable product, while kinetic control yields the product that is formed fastest.

For the isomerization of an alkene, the relative stability of the isomers is given by the change in Gibbs free energy (ΔG). In many cases, the trans (E) isomer of an enone is thermodynamically more stable than the cis (Z) isomer due to reduced steric strain. However, contra-thermodynamic isomerizations are possible, often achieved through photochemical methods or by using specific catalysts that operate under kinetic control. organic-chemistry.orgacs.orgmit.edu

Thermodynamic data for isomerization reactions can be obtained through equilibrium studies. routledge.com Kinetic parameters, such as the activation energy (Ea), are determined by studying the reaction rate at different temperatures. This data is crucial for optimizing reaction conditions to favor a desired product. For example, in the isomerization of monoterpene epoxides, thermodynamic calculations help predict the product distribution. nih.gov

Table 1: Representative Thermodynamic Data for a Generic Enone Isomerization

| Parameter | Value | Description |

| ΔH° (E → Z) | +1.0 to +2.0 kcal/mol | The isomerization from the more stable E-isomer to the Z-isomer is typically endothermic. |

| ΔS° (E → Z) | ~0 cal/mol·K | The change in entropy for E/Z isomerization is generally small. |

| ΔG° (E → Z) at 298 K | +1.0 to +2.0 kcal/mol | The Gibbs free energy change favors the E-isomer at equilibrium. |

| Ea (uncatalyzed) | > 40 kcal/mol | The energy barrier for uncatalyzed thermal isomerization is very high. osti.gov |

| Ea (catalyzed) | 15 - 25 kcal/mol | Catalysts significantly lower the activation energy, allowing the reaction to proceed under milder conditions. osti.gov |

Note: These are generalized values for illustrative purposes. Actual values for this compound would require specific experimental determination.

Characterization and Role of Reactive Intermediates and Transition States

The mechanisms described above are all defined by the formation of transient species. The characterization and understanding of these intermediates and the transition states leading to them are paramount for mechanistic elucidation.

Reactive Intermediates:

Carbocations: Formed in superacidic media (e.g., O-protonated enone), these are highly electrophilic and can be characterized by NMR spectroscopy at low temperatures. nih.govnih.gov

Enolates/Dienolates: Generated in basic media, these are potent nucleophiles. Their existence is often inferred from the products of trapping experiments with electrophiles. libretexts.orglibretexts.org

Radicals: Key intermediates in iodine-catalyzed isomerization. Their presence can be supported by observing the effects of radical initiators or inhibitors on the reaction rate. osti.gov

Organometallic Complexes: Species like π-allyl palladium complexes or copper enolates are central to many transition metal-catalyzed reactions. They can sometimes be observed spectroscopically or characterized by X-ray crystallography if stable enough. rsc.org

Iminium Ions/Enamines: The cornerstone of aminocatalysis, these intermediates are formed reversibly and their presence is supported by kinetic studies and in situ monitoring. rsc.orgmdpi.com

Transition States: A transition state is a high-energy, fleeting arrangement of atoms that occurs at the peak of a reaction energy profile. youtube.com While they cannot be isolated, their structure can be inferred from kinetic data (e.g., using the Hammond postulate, which states that the transition state will resemble the species—reactant, intermediate, or product—that it is closest to in energy). For example, in an enantioselective organocatalytic reaction, the transition state is a highly organized assembly of the substrate and catalyst, often involving hydrogen bonds or other non-covalent interactions, which is responsible for the stereochemical control. acs.org Computational chemistry is a powerful tool for modeling the structures and energies of these transient states.

Influence of Solvent Effects on Reaction Pathways and Selectivity

Detailed experimental research focusing specifically on the kinetic and mechanistic aspects of this compound formation, particularly concerning solvent effects, is not extensively available in the public domain. However, the synthesis of this compound and its analogs typically proceeds via a Claisen-Schmidt condensation reaction. The influence of solvents on this class of reactions has been a subject of considerable study, and from these broader investigations, we can infer the potential effects on the reaction pathways and selectivity for the formation of this compound.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with an aldehyde that lacks an α-hydrogen. In the synthesis of this compound, this would involve the reaction of phenylacetone (B166967) with isobutyraldehyde. The solvent in which this reaction is conducted can significantly influence the reaction rate, yield, and the selectivity towards the desired product over potential side products.

General Influence of Solvents on Claisen-Schmidt Condensation:

The choice of solvent can impact several key aspects of the reaction:

Solvation of Reactants and Intermediates: The ability of a solvent to solvate the reacting species, particularly the enolate intermediate and the transition states, plays a crucial role. Polar protic solvents, such as ethanol and methanol (B129727), can stabilize the ionic intermediates through hydrogen bonding. This can affect the rate of both the initial aldol addition and the subsequent dehydration step.

Reaction Rate: The polarity of the solvent can influence the reaction rate. For reactions involving charged intermediates, a more polar solvent can lead to faster reaction rates by stabilizing the transition state. However, the specific effect depends on the relative solvation of the reactants and the transition state.

Selectivity: Solvents can influence the chemoselectivity of the reaction. For instance, in the synthesis of α,β-unsaturated ketones, the formation of the desired mono-condensation product can be favored over di-condensation or other side reactions by carefully selecting the solvent system. In some cases, using an emulsion system with an aqueous and an organic phase has been shown to improve selectivity by controlling the localization of reactants and catalysts.

Catalyst Activity: The effectiveness of the base catalyst (e.g., sodium hydroxide (B78521), potassium hydroxide) used in the Claisen-Schmidt condensation can be modulated by the solvent. The dissociation and activity of the catalyst can vary significantly between different solvents.

Comparative Solvent Effects in Similar Reactions:

While specific data for this compound is scarce, studies on analogous chalcone (B49325) syntheses provide valuable insights. For example, in the condensation of benzaldehyde derivatives with acetophenone, ethanol has been reported to be a more effective solvent than methanol in some instances. Solvent-free conditions, often facilitated by grinding the reactants with a solid base, have also emerged as a green and efficient alternative, sometimes leading to higher yields and easier product isolation.

The table below summarizes the general effects of different solvent types on Claisen-Schmidt condensations, which can be extrapolated to the synthesis of this compound.

| Solvent Type | General Influence on Reaction | Potential Impact on Selectivity |

| Polar Protic (e.g., Ethanol, Methanol) | Can accelerate reactions by stabilizing charged intermediates and transition states through hydrogen bonding. | Can influence the equilibrium between the aldol addition product and the final α,β-unsaturated ketone. |

| Polar Aprotic (e.g., DMF, DMSO) | Can also accelerate reactions due to their polarity but lack hydrogen bonding capability. | The absence of hydrogen bonding can alter the reactivity of the enolate and affect product distribution. |

| Non-polar (e.g., Toluene, Hexane) | Generally lead to slower reaction rates for reactions involving polar or ionic species. | May favor less polar products and can be used in biphasic systems to enhance selectivity. |

| Solvent-Free | Often leads to faster reactions and higher yields due to high reactant concentrations. Considered an environmentally friendly approach. | Can sometimes lead to different product ratios compared to solution-phase reactions. |

Table 1: General Influence of Solvent Types on Claisen-Schmidt Condensation Reactions

In the absence of specific experimental data for this compound, the optimization of reaction conditions would necessitate a systematic study of various solvents to determine their precise impact on the reaction's kinetics and selectivity. Such a study would involve monitoring reaction progress and product distribution using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 4 Methyl 1 Phenylpent 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity of atoms and their spatial arrangement.

Comprehensive ¹H and ¹³C NMR Analysis for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra of 4-Methyl-1-phenylpent-3-en-2-one provide a complete picture of its carbon-hydrogen framework. In a typical ¹H NMR spectrum, the protons of the phenyl group would appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The vinyl proton on the α,β-unsaturated system would likely resonate downfield, influenced by the electron-withdrawing carbonyl group and the phenyl ring. The allylic protons of the methyl groups attached to the double bond would appear as distinct singlets or doublets, and the methylene (B1212753) protons adjacent to the phenyl group would also produce a characteristic signal.

The ¹³C NMR spectrum complements this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield shift (typically in the range of 190-200 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 125-140 ppm), while the sp² carbons of the alkene would also have distinct chemical shifts. The methyl and methylene carbons would be found in the upfield region of the spectrum. The precise chemical shifts and coupling constants observed in these spectra are invaluable for confirming the connectivity of the atoms within the molecule.

For structurally similar α,β-unsaturated ketones, such as chalcones, the stereochemistry of the double bond can significantly influence the chemical shifts of the vinylic protons. stackexchange.com In an (E)-isomer, the vinylic proton is often found at a lower field compared to the (Z)-isomer due to anisotropic effects from the carbonyl group. stackexchange.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.20-7.50 | m | - |

| Vinyl-H | 6.60-6.80 | t | ~7-8 |

| Methylene-H (CH₂) | 3.70-3.90 | d | ~7-8 |

| Methyl-H (on C=C) | 1.90-2.10 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198.0 |

| C (alpha to C=O) | 125.0 |

| C (beta to C=O) | 155.0 |

| Phenyl C (ipso) | 134.0 |

| Phenyl C (ortho, meta, para) | 128.0-130.0 |

| Methylene C (CH₂) | 45.0 |

Application of 1D NOE for Stereochemical Assignments

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, making it particularly useful for assigning stereochemistry. libretexts.org In a 1D NOE experiment, a specific proton is irradiated, and the effect on the intensity of neighboring proton signals is observed. umd.eduuchicago.edu An enhancement in a proton's signal upon irradiation of another indicates that they are close in space (typically within 5 Å). libretexts.org

For this compound, 1D NOE experiments can definitively establish the (E) or (Z) configuration of the double bond. For instance, irradiation of the vinylic proton should result in an NOE enhancement for the protons of the adjacent methyl group on the same side of the double bond. Similarly, irradiating the methylene protons next to the phenyl group would be expected to show an NOE correlation with the ortho protons of the phenyl ring, confirming their proximity.

Ex-situ NMR Spectroscopy for Intermolecular Interactions in Catalysis

Ex-situ NMR spectroscopy can be employed to study the interactions between a substrate like this compound and a catalyst. researchgate.net By acquiring NMR spectra of the reaction mixture at different stages, it is possible to identify the formation of catalyst-substrate complexes or intermediates. magritek.com For example, in a reaction involving a Lewis acid catalyst, changes in the chemical shifts of the carbonyl carbon and nearby protons upon addition of the catalyst can indicate coordination of the Lewis acid to the carbonyl oxygen. This technique is particularly valuable for understanding reaction mechanisms, as demonstrated in studies of the aldol (B89426) condensation, a reaction related to the synthesis of this type of enone. magritek.comazom.commagritek.com

Low-Temperature NMR for Elucidation of Transient Carbocationic Intermediates

Many chemical reactions proceed through highly reactive and short-lived intermediates. Low-temperature NMR spectroscopy is a crucial tool for observing and characterizing these transient species by slowing down the reaction rates sufficiently to allow for their detection. In the context of derivatives of this compound, which can undergo reactions like the Nazarov cyclization, carbocationic intermediates play a key role. nih.govacs.orgwikipedia.org By conducting the reaction at low temperatures inside the NMR spectrometer, it may be possible to observe the signals of the carbocationic intermediates, providing direct evidence for the proposed reaction mechanism. nih.govacs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₂H₁₄O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For chalcone (B49325) derivatives, which are structurally similar, common fragmentation pathways include the loss of a phenyl group, a styryl radical, or a carbonyl group (CO). oak.go.krnih.govresearchgate.net The specific fragmentation of this compound would likely involve initial cleavage at the bonds adjacent to the carbonyl group.

Table 3: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M-CH₃]⁺ | Loss of a methyl radical | [M-15.023]⁺ |

| [M-C₇H₇]⁺ | Loss of a benzyl (B1604629) radical | [M-91.055]⁺ |

| [C₈H₇O]⁺ | Phenylcarbonyl cation | 119.050 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comyoutube.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1650-1690 cm⁻¹ for α,β-unsaturated ketones. The C=C stretching vibration of the alkene would be observed around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. FTIR can also be used to monitor the progress of a reaction, for example, by observing the disappearance of the carbonyl absorption of a reactant aldehyde and the appearance of the enone absorptions of the product. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone, conjugated) | Stretch | 1650-1690 |

| C=C (Alkene) | Stretch | 1600-1650 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

Single Crystal X-ray Diffraction (XRD) for Definitive Molecular Structure and Stereochemical Confirmation

While a specific crystal structure for this compound is not widely reported in publicly available literature, the analysis of structurally related compounds, such as chalcone derivatives and other phenyl-containing ketones, provides a clear framework for the expected outcomes of such an analysis. sigmaaldrich.comsigmaaldrich.com For instance, XRD analysis of a chalcone derivative, (E)-1-(4-biphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, definitively established the (E)-configuration of the double bond and provided detailed conformational data. sigmaaldrich.com Similarly, the crystal structure of 4-Methyl-1-phenylquinolin-2(1H)-one, a molecule also containing a substituted phenyl ring, has been resolved, showcasing the power of XRD to elucidate the spatial orientation of different molecular fragments. researchgate.net

An XRD analysis of this compound would confirm the E or Z configuration of the C3=C4 double bond and detail the torsion angles between the phenyl ring, the carbonyl group, and the enone system. This information is crucial for understanding the molecule's steric and electronic properties. The data obtained from such an experiment would be presented in a standardized format, as illustrated in the representative table below, which is based on published data for a related quinolinone derivative. researchgate.net

Table 1: Representative Crystallographic Data for a Structurally Related Phenyl-Containing Compound (4-Methyl-1-phenylquinolin-2(1H)-one) researchgate.net This table serves as an example of the data obtained from a single-crystal XRD experiment.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Formula Weight | 235.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.984 (2) |

| b (Å) | 14.194 (4) |

| c (Å) | 10.1785 (16) |

| β (°) ** | 106.631 (15) |

| Volume (ų) ** | 1243.7 (5) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.256 |

| Radiation Type | Mo Kα |

| Temperature (K) | 290 |

| Final R indices [I>2σ(I)] | R₁ = 0.055, wR₂ = 0.160 |

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Assessment

For chiral molecules like the derivatives of this compound, which may exist as a pair of non-superimposable mirror images (enantiomers), assessing enantiomeric purity is critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for this purpose. nih.gov This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. sigmaaldrich.com

The enantioselective separation of α,β-unsaturated ketones is a well-established field. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govacs.org Columns like Chiralcel® and Kromasil® are frequently employed for the resolution of a wide range of chiral compounds, including epoxyketones derived from chalcones. acs.org The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation (resolution) between the enantiomer peaks. sigmaaldrich.com The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately determined from the relative areas of the two enantiomer peaks in the chromatogram. mdpi.com

In cases where direct separation on a CSP is challenging, an indirect method can be used. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral HPLC column. nih.gov

The following table summarizes typical conditions used for the chiral HPLC analysis of α,β-unsaturated ketones and related compounds, demonstrating the common approaches for assessing enantiomeric purity.

Table 2: Representative Conditions for Chiral HPLC Separation of α,β-Unsaturated Ketones acs.orgresearchgate.net This table provides examples of chromatographic conditions used for the enantiomeric purity assessment of compounds structurally related to this compound.

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Detection |

| Acyclic α,β-Unsaturated Ketone | Kromasil OD-H | n-Hexane/Isopropanol (90:10) | UV |

| Chalcone Epoxide | Chiralcel AD | n-Hexane/Ethanol (B145695) (80:20) | UV |

| β,β-Disubstituted Enone | Chiralcel OB-H | n-Hexane/Isopropanol (95:5) | UV |

| Cyclic Enone | Kromasil AmyCoat | Acetonitrile/Water (60:40) | UV |

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite the well-defined structure of the chemical compound this compound, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in dedicated research concerning its computational and theoretical modeling. While the compound is listed in chemical catalogs and databases like PubChem, specific studies detailing its quantum chemical properties, reaction energetics, and other theoretical aspects as requested are not presently available.

The field of computational chemistry, which employs theoretical principles to calculate and predict molecular properties, is a powerful tool for understanding chemical reactivity and mechanisms. Methodologies such as Density Functional Theory (DFT) and high-precision methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are standard in the field for elucidating electronic structures, reaction pathways, and the influence of various factors on molecular behavior.

However, the application of these sophisticated computational techniques to this compound has not been a subject of published research. General studies on α,β-unsaturated ketones, a class to which this compound belongs, do exist. These studies explore aspects like electrophilic reactivity, the influence of substituents, and reaction mechanisms with various nucleophiles. For instance, research on related enones often involves calculating properties like frontier molecular orbital energies (HOMO-LUMO gaps) to predict reactivity, mapping potential energy surfaces to determine reaction barriers (ΔG‡) and Gibbs free energy of reaction (ΔG), and modeling transition states.

Furthermore, investigations into the role of solvation models are crucial for accurately predicting reactivity in different solvent environments, and analyses of steric and electronic effects, including hyperconjugation, provide deep insights into the behavior of these molecules. While these general principles are well-established, their specific application to and the resulting data for this compound are absent from the current body of scientific literature.

Consequently, a detailed article structured around the specific computational chemistry and theoretical modeling of this compound, as per the requested outline, cannot be generated at this time due to the lack of foundational research and data. The creation of such an article would require original research involving complex computational calculations that are beyond the scope of this response.

Computational Chemistry and Theoretical Modeling of 4 Methyl 1 Phenylpent 3 En 2 One Systems

Theoretical Assessment of Electrophilicity Indices in Enone Chemistry

The reactivity of enones, including 4-Methyl-1-phenylpent-3-en-2-one, can be rationalized and predicted through the lens of computational chemistry, specifically by calculating electrophilicity indices. These theoretical descriptors provide a quantitative measure of a molecule's ability to accept electrons, offering insights into its behavior in chemical reactions.

The concept of electrophilicity is central to understanding the chemical reactivity of α,β-unsaturated ketones. libretexts.orglibretexts.org The presence of an electron-withdrawing carbonyl group conjugated with a carbon-carbon double bond makes the β-carbon electron-poor and thus susceptible to nucleophilic attack. libretexts.orglibretexts.org Computational models allow for the quantification of this electrophilic character.

A key parameter in this context is the global electrophilicity index (ω) , introduced by Parr and coworkers. researchgate.net This index measures the stabilization in energy when a chemical system acquires an additional electronic charge from the environment. researchgate.net It is defined by the equation:

ω = μ² / 2η

where:

μ is the electronic chemical potential (approximated as the negative of the electronegativity).

η is the chemical hardness.

These parameters can be estimated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher value of ω indicates a greater capacity of a molecule to act as an electrophile. rowansci.com

Computational studies on chalcone (B49325) derivatives, which share the α,β-unsaturated ketone motif with this compound, have demonstrated the utility of these indices. nih.gov These studies often involve the use of Density Functional Theory (DFT) to calculate the necessary electronic properties.

Below is a representative table illustrating the type of data generated in such computational studies for α,β-unsaturated ketones. Please note that these values are for illustrative purposes for structurally similar compounds and are not specific to this compound, as direct research data for this compound was not found in the reviewed literature.

| Compound (Illustrative Examples) | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) (eV) | Local Electrophilicity at β-Carbon (ωβ) | Local Electrophilicity at Carbonyl Carbon (ωC=O) |

| Chalcone | -6.21 | -2.15 | 2.03 | 2.25 | 0.35 | 0.28 |

| 4'-Methoxy-chalcone | -5.98 | -1.99 | 1.99 | 2.19 | 0.32 | 0.26 |

| 4'-Nitro-chalcone | -6.87 | -3.01 | 1.93 | 3.82 | 0.45 | 0.31 |

This table demonstrates how substituents can influence the electrophilicity of the enone system. Electron-donating groups, such as methoxy, tend to decrease the global electrophilicity, while electron-withdrawing groups, like nitro, significantly increase it. The local electrophilicity values further predict that for these types of compounds, the β-carbon is generally the more electrophilic site for nucleophilic attack compared to the carbonyl carbon.

The theoretical assessment of electrophilicity indices thus provides a powerful tool for understanding and predicting the chemical behavior of this compound and related enone systems, guiding synthetic strategies and mechanistic investigations.

Advanced Applications of 4 Methyl 1 Phenylpent 3 En 2 One in Organic Synthesis

Utility as Versatile Synthetic Intermediates in Complex Molecule Construction

4-Methyl-1-phenylpent-3-en-2-one serves as a key starting material for the synthesis of more complex molecules. Its conjugated system and reactive carbonyl group provide multiple sites for chemical modification, making it an ideal precursor for a variety of intricate structures. The presence of both an aromatic ring and an aliphatic chain allows for the construction of diverse molecular architectures.

The versatility of this compound is evident in its ability to participate in a wide array of reactions. These reactions can target the carbon-carbon double bond, the carbonyl group, or the α-protons, leading to a multitude of potential products. This reactivity makes it a valuable intermediate in multi-step synthetic pathways aimed at producing complex organic molecules.

Derivatization Strategies for Novel Chemical Entity Synthesis

The derivatization of this compound opens up pathways to novel chemical entities with potentially interesting biological or material properties. chemsynthesis.comrsc.org Various strategies can be employed to modify its core structure. For instance, the carbonyl group can undergo reduction to an alcohol, 4-Methyl-1-phenylpent-3-en-2-ol, or can be converted to other functional groups through reactions such as Wittig olefination or Grignard additions. nih.gov

The double bond is also a prime site for derivatization. It can be subjected to hydrogenation to yield the saturated ketone, 4-Methyl-3-phenylpentan-2-one, or can participate in cycloaddition reactions to form new ring systems. nih.gov Furthermore, the methyl groups and the phenyl ring can be functionalized, although this often requires more specific and sometimes harsher reaction conditions. These derivatization strategies allow chemists to systematically alter the compound's properties and explore new areas of chemical space.

Preparation of Highly Functionalized Enone Derivatives

The enone moiety in this compound is a key feature that allows for the preparation of a wide range of highly functionalized derivatives. nih.govpublisso.de The reactivity of the enone system can be exploited to introduce new functional groups at various positions. For example, conjugate addition reactions, such as the Michael addition, allow for the introduction of nucleophiles at the β-position of the enone.

Furthermore, the α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at the α-position. These reactions, combined with modifications of the carbonyl group and the double bond, provide a powerful toolkit for the synthesis of a diverse array of highly functionalized enone derivatives. A study on the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one highlights a condensation reaction between 5-hydroxymethylfurfural (B1680220) (HMF) and 3,3-Dimethyl-2-butanone, showcasing the creation of novel enone structures. mdpi.com

Strategic Building Blocks for Macrocyclic and Heterocyclic Frameworks

Beyond its use in linear and simple cyclic systems, this compound and its derivatives are valuable building blocks for the construction of more complex macrocyclic and heterocyclic frameworks. chemsynthesis.comnih.gov The functional groups present in its derivatives can be strategically employed in ring-closing reactions to form large rings or rings containing heteroatoms.

For instance, a di-functionalized derivative of this compound could undergo an intramolecular reaction to form a macrocycle. Similarly, the enone functionality can be a key component in reactions that lead to the formation of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products. nih.govmdpi.commdpi.comjyu.fi The ability to use this compound as a scaffold for building such complex structures underscores its importance in advanced organic synthesis.

Green Chemistry Principles Applied to 4 Methyl 1 Phenylpent 3 En 2 One Synthesis and Transformations

Development of Environmentally Benign Catalytic Methodologies

The synthesis of 4-Methyl-1-phenylpent-3-en-2-one is typically achieved through a Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde (B42025) and methyl isobutyl ketone. Traditional methods often rely on homogeneous acid or base catalysts, which can lead to significant waste streams and purification challenges. nih.gov Green chemistry principles drive the development of heterogeneous catalysts and greener reaction conditions to mitigate these issues.

Solid acid and base catalysts are at the forefront of environmentally benign methodologies for aldol (B89426) condensations. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion. rsc.org Examples of solid acid catalysts that can be employed include zeolites and acidic resins like Amberlyst-15. nih.gov However, the use of solid acid catalysts can sometimes be complicated by low selectivity and rapid catalyst deactivation. nih.gov

Solid base catalysts, such as alkali-doped magnesium oxide and hydrotalcites (layered double hydroxides), have shown promise in Claisen-Schmidt condensations. nih.govpnnl.gov For instance, Mg-Al hydrotalcite-like compounds have been investigated for their catalytic activity in the condensation of various aldehydes and ketones. nih.gov A solvent-free approach using solid NaOH as a catalyst has also been demonstrated for the synthesis of similar α,α′-bis(substituted-benzylidene)cycloalkanones, achieving high yields. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. Research has shown that the Claisen-Schmidt condensation can be efficiently carried out in water using catalysts like choline (B1196258) hydroxide (B78521), which is considered a green catalyst. nih.gov Another emerging green solvent is cyclopentyl methyl ether (CPME), which has been used in the synthesis of β-nitro ketones from α,β-unsaturated ketones. beilstein-journals.org

A notable green synthesis approach for large-scale production of benzalacetone, a structurally related compound, involves a stirring-induced emulsion technique with NaOH as the catalyst. rsc.orgresearchgate.net This method allows for high selectivity and easy separation of the product, minimizing side reactions. rsc.orgresearchgate.net Such a strategy could potentially be adapted for the synthesis of this compound.

| Catalyst Type | Specific Example | Key Advantages | Relevant Reaction |

|---|---|---|---|

| Solid Acid | Zeolites, Amberlyst-15 | Easy separation, reusability | Aldol Condensation |

| Solid Base | Mg-Al Hydrotalcites, NaOH (solid) | High activity, potential for solvent-free conditions | Claisen-Schmidt Condensation |

| Aqueous Base | Choline Hydroxide | Use of water as a green solvent | Claisen-Schmidt Condensation |

Exploration of Biocatalytic Transformations for Sustainable Synthesis

Biocatalysis, the use of natural catalysts like enzymes and whole microorganisms, offers a powerful and sustainable alternative for chemical transformations. tudelft.nl For α,β-unsaturated ketones such as this compound, biocatalytic reductions are of particular interest as they can proceed with high chemo-, regio-, and stereoselectivity under mild conditions.

Ene-reductases (ERs), a class of flavin-dependent enzymes, are particularly adept at the asymmetric reduction of the carbon-carbon double bond in activated alkenes. rsc.orgnih.gov These enzymes are attractive for synthetic chemistry because they can produce chiral compounds with high enantiomeric excess. nih.gov The reduction occurs via a trans-addition of hydrogen, providing products that are complementary to those obtained from many traditional chemical hydrogenations. nih.gov A wide variety of ERs from different sources, including metagenomic libraries and thermophilic fungi, have been identified and characterized, expanding the biocatalytic toolbox. rsc.orgnih.gov While specific studies on this compound are limited, research on structurally similar substrates like 4-(4-methoxyphenyl)-3-buten-2-one demonstrates the potential of ERs for this class of compounds. nih.gov